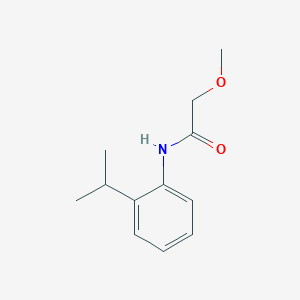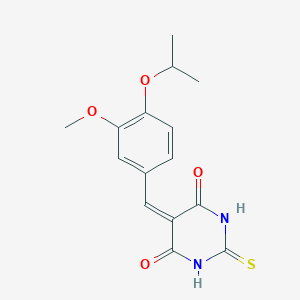
4-hydroxy-4-methyl-1-phenyl-3-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-4-methyl-1-phenyl-3-pentanone, also known as PMK or piperonyl methyl ketone, is a chemical compound that is commonly used in the synthesis of illicit drugs such as MDMA (ecstasy) and methamphetamine. Despite its association with illegal drug production, PMK has several legitimate scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-4-methyl-1-phenyl-3-pentanone is not well understood, but it is believed to act as a precursor in the synthesis of MDMA and methamphetamine. These drugs work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound itself does not have any significant biochemical or physiological effects, but its derivatives, such as MDMA and methamphetamine, can have serious health consequences. These drugs can cause neurotoxicity, cardiovascular problems, and psychological disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-4-methyl-1-phenyl-3-pentanone has several advantages for use in lab experiments, including its high purity and stability. However, due to its association with illegal drug production, the sale and purchase of this compound are heavily regulated in many countries, making it difficult to obtain for research purposes.
Direcciones Futuras
Future research on 4-hydroxy-4-methyl-1-phenyl-3-pentanone could focus on developing new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers could investigate the potential pharmaceutical applications of this compound derivatives that do not have the same health risks as MDMA and methamphetamine. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its derivatives.
In conclusion, this compound, or this compound, is a chemical compound with several legitimate scientific research applications. Despite its association with illegal drug production, this compound has significant potential for use in the synthesis of pharmaceuticals and as a reagent in chemical analysis. Further research is needed to better understand the mechanism of action of this compound and its derivatives, as well as to develop new synthesis methods that are more efficient and environmentally friendly.
Métodos De Síntesis
4-hydroxy-4-methyl-1-phenyl-3-pentanone can be synthesized through several methods, including the Wacker oxidation of safrole and the oxidation of piperonal with potassium permanganate. However, due to its association with illegal drug production, the sale and purchase of this compound are heavily regulated in many countries.
Aplicaciones Científicas De Investigación
4-hydroxy-4-methyl-1-phenyl-3-pentanone has several legitimate scientific research applications, including its use as a precursor in the synthesis of pharmaceuticals and as a reagent in chemical analysis. This compound can also be used in the production of fragrances and flavors.
Propiedades
IUPAC Name |
4-hydroxy-4-methyl-1-phenylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,14)11(13)9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQJRXMUIHYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5873822.png)


![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)

![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)

